4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, an azetidine ring, and a dihydropyridine ring
Preparation Methods
The synthesis of 4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the azetidine ring and the dihydropyridine ring. The synthetic route typically starts with the preparation of the pyridine derivative, followed by the introduction of the azetidine moiety through cyclization reactions. The final steps involve the formation of the dihydropyridine ring and the introduction of the methoxy and carboxamide groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and azetidine rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N,1-dimethyl-6-oxo-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,6-dihydropyridine-3-carboxamide include other dihydropyridine derivatives and azetidine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the pyridine, azetidine, and dihydropyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methoxy-N,1-dimethyl-6-oxo-N-(1-pyridin-2-ylazetidin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-19-11-13(14(24-3)8-16(19)22)17(23)20(2)12-9-21(10-12)15-6-4-5-7-18-15/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
QDGQUHXARCMEBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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